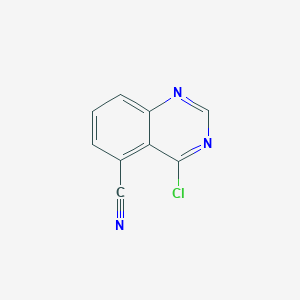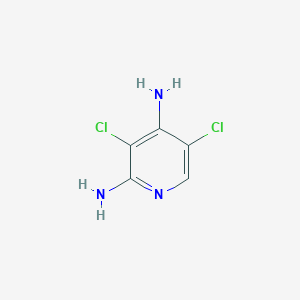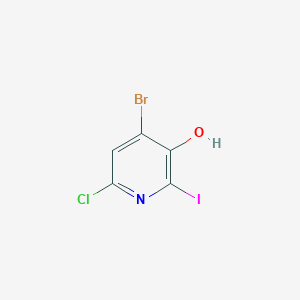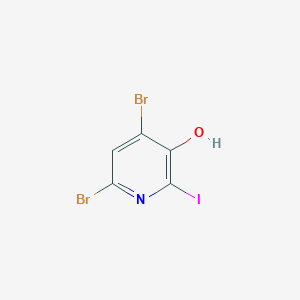![molecular formula C7H5BrClN3S B3320368 7-Bromo-4-chloro-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine CAS No. 1232815-51-8](/img/structure/B3320368.png)
7-Bromo-4-chloro-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine
Vue d'ensemble
Description
“7-Bromo-4-chloro-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine” is a derivative of pyrrolo[2,1-f][1,2,4]triazine . Pyrrolo[2,1-f][1,2,4]triazine is a unique bicyclic heterocycle, containing an N–N bond with a bridgehead nitrogen . It possesses numerous activities against diverse therapeutic targets . This compound is an integral part of several kinase inhibitors and nucleoside drugs .
Synthesis Analysis
The synthetic methods towards the title compound are classified into six distinct categories :Molecular Structure Analysis
The molecular structure of “7-Bromo-4-chloro-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine” includes a bromine atom, a chlorine atom, and a methylthio group attached to a pyrrolo[2,1-f][1,2,4]triazine core .Applications De Recherche Scientifique
Cancer Therapy
Pyrrolo[2,1-f][1,2,4]triazine, the core structure of the compound, is a promising fused heterocycle to target kinases in cancer therapy . It is an integral part of several kinase inhibitors used in targeted therapy, which refers to targeting only specific proteins or enzymes that are dysregulated in cancer .
Antiviral Drug
The compound is a part of the antiviral drug Remdesivir, which is used to treat broad-spectrum viral infections including SARS COVID-19 .
Kinase Inhibition
The substitution at C-2 and C-7 positions of pyrrolo[2,1-f][1,2,4]triazine plays an important role to develop ALK selective inhibitors .
EGFR Inhibition
Pyrrolo[2,1-f][1,2,4]triazine derivatives have shown potential as EGFR inhibitors, slowing cellular proliferation of the human colon tumor cell line .
IGF-1R and IR Kinase Inhibition
Some derivatives of the compound have been found to be effective IGF-1R and IR kinase inhibitors .
Aurora Kinase Inhibition
Pyrrolo[2,1-f][1,2,4]triazine derivatives have also been used as pan-Aurora kinase inhibitors .
Hedgehog Signaling Pathway Inhibition
Some analogs of pyrrolo[2,1-f][1,2,4]triazine have been used as inhibitors of the hedgehog (Hh) signaling pathway .
Anti-norovirus Activity
Recent reports have revealed anti-norovirus activity of 4-aminopyrrolo[2,1-f][1,2,4]triazine derivatives .
Orientations Futures
Pyrrolo[2,1-f][1,2,4]triazine derivatives have shown promising potential in drug research due to their versatility, with a wide range of biological activities . Therefore, “7-Bromo-4-chloro-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine” and its derivatives may have potential applications in the development of new drugs, particularly kinase inhibitors .
Propriétés
IUPAC Name |
7-bromo-4-chloro-2-methylsulfanylpyrrolo[2,1-f][1,2,4]triazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClN3S/c1-13-7-10-6(9)4-2-3-5(8)12(4)11-7/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDTZPGFYRDCGAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN2C(=CC=C2Br)C(=N1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101186874 | |
| Record name | 7-Bromo-4-chloro-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101186874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-4-chloro-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine | |
CAS RN |
1232815-51-8 | |
| Record name | 7-Bromo-4-chloro-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1232815-51-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromo-4-chloro-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101186874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Azabicyclo[2.2.1]heptan-5-one hydrochloride](/img/structure/B3320302.png)







![5-Iodo-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde](/img/structure/B3320376.png)
![(2,2-Difluoro-benzo[1,3]dioxol-4-YL)-acetic acid methyl ester](/img/structure/B3320390.png)
![tert-Butyl 3-(chloromethyl)-5-methoxy-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B3320391.png)